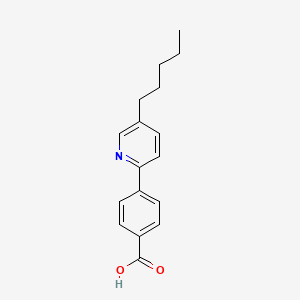

4-(5-Pentylpyridin-2-yl)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves solvothermal or hydrothermal methods, as seen in the metal-coordination networks using 4-(pyridin-4-yl)benzoic acid and the metal(II) complexes built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid . These methods are likely applicable to the synthesis of "4-(5-Pentylpyridin-2-yl)benzoic acid" as well, considering the structural similarities.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as single-crystal X-ray diffraction . These studies reveal the geometry around the central metal ions and the coordination modes of the ligands. For "4-(5-Pentylpyridin-2-yl)benzoic acid," similar techniques could elucidate its molecular structure.

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in different environments is highlighted in the papers. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism , while metal-organic frameworks display water-induced phase transformations with chromotropism . These findings suggest that "4-(5-Pentylpyridin-2-yl)benzoic acid" may also undergo interesting chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solvatochromism , antiferromagnetic interactions , and luminescence properties . These properties are determined using various spectroscopic techniques and theoretical calculations, such as UV-Vis, NMR, and density functional theory (DFT) . The compound "4-(5-Pentylpyridin-2-yl)benzoic acid" would likely exhibit its own unique set of physical and chemical properties, which could be analyzed using similar methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research has been conducted on the synthesis of novel coordination polymers and MOFs using derivatives of benzoic acid, demonstrating diverse architectures and properties. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have shown significant photophysical properties due to their efficient light-harvesting chromophores, with certain complexes exhibiting bright luminescence efficiencies (Sivakumar, Reddy, Cowley, & Butorac, 2011). Additionally, novel complexes derived from pyridine-substituted triazolyl benzoate ligands have been synthesized, displaying unique structural architectures and properties (Du, Su, Lv, Gu, & Liu, 2016).

Luminescence and Magnetic Properties

The luminescence and magnetic properties of coordination complexes and MOFs are of particular interest for potential applications in sensing, imaging, and information storage. For example, metal(II)-induced coordination polymers based on pyridinyl-triazolyl benzoate have been explored as electrocatalysts for water splitting, showcasing the role of metal ions in determining electrocatalytic activity (Gong, Shi, Jiang, Hua, & Lin, 2014). Luminescent properties of lanthanide coordination complexes have also been investigated, with some complexes exhibiting antiferromagnetic characteristics (Hou, Ding, Yan, Li, Chen, & Li, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(5-pentylpyridin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-3-4-5-13-6-11-16(18-12-13)14-7-9-15(10-8-14)17(19)20/h6-12H,2-5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDGJJJHJCIBCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366020 | |

| Record name | 4-(5-pentylpyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Pentylpyridin-2-yl)benzoic acid | |

CAS RN |

111647-49-5 | |

| Record name | 4-(5-pentylpyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)